3-(furan-2-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
3-(furan-2-ylmethyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-19-14-6-1-2-7-15(14)23(20(26)24(19)11-13-5-3-9-27-13)12-17-21-18(22-28-17)16-8-4-10-29-16/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEBKMHDCVIAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=CS4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(furan-2-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that incorporates multiple heterocyclic systems. Its structure suggests potential biological activities owing to the presence of quinazoline and oxadiazole moieties, which are known for their pharmacological significance.
Chemical Structure
The compound can be represented as follows:
This structure includes a quinazoline core along with furan and thiophene substituents, which may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Studies on related quinazoline derivatives have reported IC50 values in the low micromolar range against breast and lung cancer cell lines .
Antimicrobial Properties
The incorporation of oxadiazole and thiophene rings has been linked to enhanced antimicrobial activity. For example, derivatives of oxadiazole have demonstrated effectiveness against both bacterial and fungal strains. In vitro studies have shown that compounds with similar structural features can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans at concentrations below 100 µg/mL .
Antioxidant Activity
Compounds containing furan and thiophene groups have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Research has indicated that certain derivatives can reduce lipid peroxidation significantly, suggesting a potential protective role against cellular damage .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : It could interact with receptors that play roles in cell signaling pathways, particularly those related to growth factors or inflammatory responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or disrupt its replication processes, leading to apoptosis in cancer cells.
Case Studies
Several studies have highlighted the biological activities of quinazoline derivatives:
- Study on Anticancer Activity : A derivative similar to the target compound was tested against various cancer lines (MCF7, A549) showing promising results with IC50 values ranging from 5 to 15 µM .
- Antimicrobial Evaluation : Another study evaluated a series of oxadiazole derivatives against E. coli and C. albicans, reporting minimum inhibitory concentrations (MICs) as low as 25 µg/mL .
- Antioxidant Testing : A recent analysis demonstrated that a furan-containing compound significantly inhibited lipid peroxidation at concentrations of 0.5 mM, showcasing its potential as an antioxidant agent .
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | Biological Effect | IC50/MIC (µg/mL) |
|---|---|---|---|
| Anticancer | Quinazoline Derivative | Inhibition of cell proliferation | 5 - 15 |
| Antimicrobial | Oxadiazole Derivative | Growth inhibition of pathogens | 25 |
| Antioxidant | Furan Compound | Lipid peroxidation inhibition | 0.5 |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including this compound. Quinazoline derivatives have been shown to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, making them promising candidates for the development of new antimicrobial agents. In particular, derivatives similar to the compound have demonstrated activity against both Gram-positive and Gram-negative bacterial strains .
For instance, a study reported that certain quinazoline derivatives exhibited moderate antimicrobial activity with inhibition zones ranging from 10 to 13 mm against various bacteria including Staphylococcus aureus and Escherichia coli .
Anti-Cancer Properties
Quinazoline derivatives are also being investigated for their anti-cancer properties. The structural framework of quinazolines allows for modifications that can enhance their efficacy against solid tumors. Compounds derived from quinazoline have shown promise in inhibiting the growth of cancer cells and may interfere with tumor invasion processes .
Synthesis and Structural Modifications
The synthesis of 3-(furan-2-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step reactions that allow for the introduction of various functional groups. The methodologies used often include cyclization reactions and the use of various coupling agents to facilitate the formation of the desired heterocyclic structures.
Synthetic Pathways
A common synthetic approach involves the reaction of furan and thiophene derivatives with quinazoline precursors under controlled conditions to yield the target compound. The reaction conditions such as temperature and solvent choice can significantly influence the yield and purity of the final product.
Study on Antimicrobial Activity
A comprehensive study evaluated several quinazoline derivatives for their antimicrobial properties using standard agar diffusion methods. The results indicated that specific modifications at the 1 and 3 positions of the quinazoline ring could enhance activity against resistant bacterial strains .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound 13 | 11 | 80 | Staphylococcus aureus |
| Compound 15 | 10 | 75 | Escherichia coli |
Anti-Cancer Evaluation
In another study focusing on anti-cancer activity, quinazoline derivatives were tested against various cancer cell lines. The findings suggested that modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity against cancer cells .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The compound’s synthesis likely involves multi-step protocols, including cyclization and functional group coupling. For example, oxadiazole rings (as in the substituent) can be synthesized via condensation of amidoximes with carboxylic acid derivatives under catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay at 70–80°C, as described for analogous oxadiazole systems) . Key steps include:
- Thiophene-oxadiazole formation: React thiophene-2-carboxylic acid with amidoximes under dehydrating conditions.
- Quinazoline-dione assembly: Use a nucleophilic substitution reaction to attach the oxadiazole-methyl group to the quinazoline core.
- Purification: Employ recrystallization (e.g., aqueous ethanol) or column chromatography. Monitor reaction progress via TLC .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer: Combine spectroscopic and analytical techniques:
- IR Spectroscopy: Identify characteristic peaks (e.g., C=O stretching of quinazoline-dione at ~1700 cm⁻¹, C-N stretching of oxadiazole at ~1250 cm⁻¹) .
- NMR: Confirm substitution patterns:
- ¹H NMR: Look for thiophenyl protons (δ 6.8–7.5 ppm) and furan methylene protons (δ 4.5–5.0 ppm) .
- 13C NMR: Verify oxadiazole carbons (δ 160–170 ppm) and quinazoline carbonyls (δ 165–175 ppm) .
- Elemental Analysis: Compare calculated vs. experimental C/H/N/S percentages to confirm purity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or stability?
- Methodological Answer: Use density functional theory (DFT) to model electronic properties and reaction pathways:
- Geometry Optimization: Employ B3LYP/6-31G(d) basis sets to minimize energy and calculate bond angles/distances .
- Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to assess electrophilic/nucleophilic sites .
- Reaction Path Search: Apply quantum chemical calculations (e.g., intrinsic reaction coordinate analysis) to identify intermediates and transition states .
Pair computational results with experimental validation (e.g., kinetic studies) .
Q. How can AI/ML tools enhance the optimization of synthesis or bioactivity screening?
- Methodological Answer: Integrate AI-driven platforms for:
- Reaction Condition Prediction: Train models on datasets of similar heterocyclic syntheses to recommend optimal catalysts, solvents, or temperatures .
- High-Throughput Screening (HTS): Use ML classifiers to prioritize derivatives for biological testing based on structural features (e.g., oxadiazole’s electron-withdrawing effects) .
- Feedback Loops: Implement real-time adjustments using AI-guided process control in smart laboratories .
Q. What strategies resolve contradictions in spectral or activity data across studies?
- Methodological Answer: Address discrepancies through:
- Systematic Variability Testing: Replicate synthesis under controlled conditions (e.g., inert atmosphere, strict stoichiometry) to isolate environmental factors .
- Advanced Spectroscopic Techniques: Use 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography to resolve overlapping signals or confirm stereochemistry .
- Meta-Analysis: Compare datasets from peer-reviewed studies (excluding non-reliable sources like benchchem.com ) to identify consensus trends .
Experimental Design & Optimization
Q. How to design a kinetic study for the hydrolysis of the oxadiazole moiety?
- Methodological Answer:
- Conditions: Perform pH-dependent experiments (pH 1–13) at 25–60°C. Monitor degradation via HPLC .
- Kinetic Parameters: Calculate rate constants (k) and activation energy (Ea) using the Arrhenius equation.
- Control Variables: Maintain ionic strength with buffer solutions and exclude light/oxygen to prevent side reactions .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer: Prioritize target-specific assays:
- Enzyme Inhibition: Use fluorogenic substrates to test activity against kinases or proteases (common targets for quinazoline derivatives).
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines, comparing IC50 values with structural analogs .
- Molecular Docking: Pre-screen against protein databases (e.g., PDB) to identify potential binding modes .
Safety & Handling
Q. What safety protocols are critical during synthesis?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Collect organic solvents in designated containers .
- Emergency Measures: Keep spill kits (activated carbon, neutralizing agents) and ensure eyewash stations are accessible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
